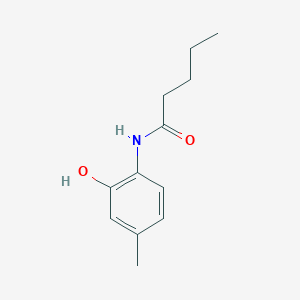
N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide, also known as Efaroxan, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonylureas and is primarily used as an alpha-2 adrenergic receptor antagonist.
Mécanisme D'action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide involves its ability to block the alpha-2 adrenergic receptors. These receptors are primarily found in the central nervous system and play a role in regulating various physiological processes such as blood pressure, heart rate, and neurotransmitter release. By blocking these receptors, N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide enhances the release of neurotransmitters such as norepinephrine and dopamine, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to enhance insulin secretion and improve glucose tolerance, making it a potential candidate for the treatment of type 2 diabetes. Additionally, this compound has been shown to improve cognitive function and memory, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide in lab experiments is its ability to selectively block the alpha-2 adrenergic receptors. This allows researchers to study the specific physiological processes that are regulated by these receptors. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for the study of N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide. One potential direction is the development of more efficient synthesis methods that can increase the yield of this compound. Another potential direction is the study of the long-term effects of this compound on cognitive function and memory. Additionally, further research is needed to determine the potential applications of this compound in the treatment of type 2 diabetes and other metabolic disorders.
Méthodes De Synthèse
The synthesis of N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide involves the reaction of 2-methylbenzenesulfonyl chloride with 2-amino-5-ethyl-6-methylphenol in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The yield of this synthesis method is reported to be around 60-70%.
Applications De Recherche Scientifique
N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the field of neuroscience, where it is used as an alpha-2 adrenergic receptor antagonist. This compound has been shown to improve cognitive function and memory in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
In addition to its application in neuroscience, N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide has also been studied for its potential use in the treatment of diabetes. This compound has been shown to enhance insulin secretion and improve glucose tolerance in animal models, making it a potential candidate for the treatment of type 2 diabetes.
Propriétés
Formule moléculaire |
C16H19NO2S |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-4-14-10-7-9-13(3)16(14)17-20(18,19)15-11-6-5-8-12(15)2/h5-11,17H,4H2,1-3H3 |
Clé InChI |
FFIHZFDVWXPSRW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=CC=C2C)C |
SMILES canonique |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=CC=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-2-naphthyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290661.png)
![1,3-Benzodioxol-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290662.png)
![4-Benzoylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290664.png)


![N-[3-(1-hydroxyethyl)phenyl]pentanamide](/img/structure/B290671.png)
![N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide](/img/structure/B290672.png)
![N-[1-(hydroxymethyl)propyl]-2-phenoxyacetamide](/img/structure/B290674.png)





![N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B290683.png)